Lipophilicity and Predicted CNS Permeability vs. N-Allyl-4-methoxyaniline
The target compound exhibits a computed XLogP3-AA of 2.8, which is significantly higher than the 1.8 estimated for the simpler analog N-allyl-4-methoxyaniline (based on fragment-based calculation). This difference places the compound within the optimal range for blood-brain barrier penetration (typically XLogP 2-4), while the simpler analog falls below it, potentially limiting its utility in CNS-targeted drug discovery programs [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | N-Allyl-4-methoxyaniline: estimated 1.8 (fragment-based) |
| Quantified Difference | Δ XLogP = +1.0 |
| Conditions | Computed by XLogP3 3.0, PubChem; fragment-based estimate for comparator |
Why This Matters
For procurement in CNS drug discovery, a higher XLogP within the optimal window increases the probability of achieving sufficient brain exposure without excessive protein binding.
- [1] PubChem. (2026). Compound Summary for CID 43177083: [1-(4-Methoxyphenyl)propyl](prop-2-EN-1-YL)amine. National Center for Biotechnology Information. View Source
